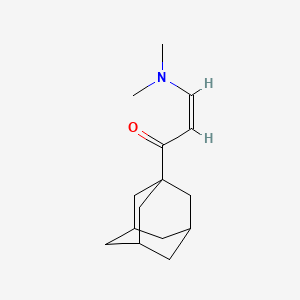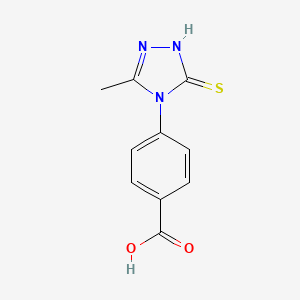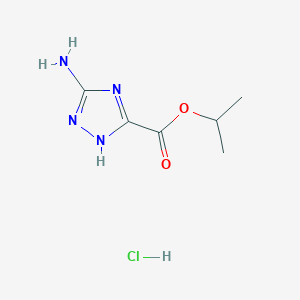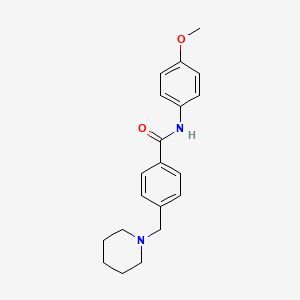![molecular formula C21H20N4O2S2 B4615683 N,N'-(4-methylbenzene-1,3-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B4615683.png)
N,N'-(4-methylbenzene-1,3-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]
概要
説明
N,N’-(4-methylbenzene-1,3-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] is an organic compound characterized by its unique structure, which includes a 4-methylbenzene core and two pyridin-2-ylsulfanylacetamide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(4-methylbenzene-1,3-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] typically involves the reaction of 4-methylbenzene-1,3-diamine with 2-(pyridin-2-ylsulfanyl)acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
N,N’-(4-methylbenzene-1,3-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-ylsulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a wide range of products depending on the nucleophile used.
科学的研究の応用
N,N’-(4-methylbenzene-1,3-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of N,N’-(4-methylbenzene-1,3-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, van der Waals forces, and coordination bonds. This binding can modulate the activity of the target, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- N,N’-(4-methylbenzene-1,3-diyl)bis[2-(pyridin-3-ylsulfanyl)acetamide]
- N,N’-(4-methylbenzene-1,3-diyl)bis[2-(pyridin-4-ylsulfanyl)acetamide]
- N,N’-(4-methylbenzene-1,3-diyl)bis[2-(thiazol-2-ylsulfanyl)acetamide]
Uniqueness
N,N’-(4-methylbenzene-1,3-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide] is unique due to its specific structural features, such as the position of the pyridin-2-ylsulfanyl groups
特性
IUPAC Name |
N-[4-methyl-3-[(2-pyridin-2-ylsulfanylacetyl)amino]phenyl]-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-15-8-9-16(24-18(26)13-28-20-6-2-4-10-22-20)12-17(15)25-19(27)14-29-21-7-3-5-11-23-21/h2-12H,13-14H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBLKXQKNZQDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=CC=CC=N2)NC(=O)CSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-({3-[(4-Chlorophenyl)carbamoyl]-4-ethyl-5-methylthiophen-2-yl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B4615612.png)
![N-(2-chlorophenyl)-N'-[1-(4-chlorophenyl)propyl]urea](/img/structure/B4615622.png)
![N-(3-acetylphenyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4615628.png)
![methyl 4-(4-methylphenyl)-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4615639.png)

![4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]-6-METHYL-2-(PYRIDIN-3-YL)QUINOLINE](/img/structure/B4615653.png)
![2-(2,6-DICHLORO-4-{[(5E)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENOXY)ACETIC ACID](/img/structure/B4615667.png)

![methyl [(5E)-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4615679.png)
![(2,6-DIFLUOROPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B4615690.png)
![2-({4-ethyl-5-[3-(4-methoxy-3-methylphenyl)propyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4615702.png)

